molecular formula C22H28N2O3S B4275908 2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4275908
M. Wt: 400.5 g/mol
InChI Key: VAFAAFSXTSZXPU-UHFFFAOYSA-N
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Description

2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a cyclohexane ring, a thiazole ring, and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological pathways and mechanisms, particularly those involving thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the butylphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-({[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxylic acid.

    2-({[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclohexanecarboxylic acid.

Uniqueness

The uniqueness of 2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its combination of a thiazole ring, a butylphenyl group, and a cyclohexanecarboxylic acid moiety. This unique structure could confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties useful in materials science.

Properties

IUPAC Name

2-[[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-3-4-7-15-10-12-16(13-11-15)19-14(2)28-22(23-19)24-20(25)17-8-5-6-9-18(17)21(26)27/h10-13,17-18H,3-9H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFAAFSXTSZXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

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